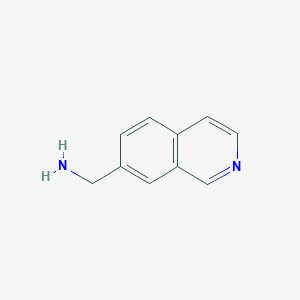

isoquinolin-7-ylmethanamine

Description

1-Methyl-7-isoquinolinemethanamine (CAS 1416714-21-0) is an isoquinoline derivative with a methyl group attached to the nitrogen atom at position 1 and a methanamine substituent at position 7 of the aromatic ring. Its molecular formula is C₁₁H₁₂N₂, and its structure enables participation in diverse chemical reactions, including nucleophilic substitutions and hydrogen bonding due to the amine functional group . This compound is of interest in medicinal chemistry, particularly for targeting biological pathways, though its solubility, stability, and reactivity are influenced by environmental factors like pH and solvent polarity. While discontinued commercially, it was previously available at ≥95% purity, underscoring its specialized research applications .

Properties

IUPAC Name |

isoquinolin-7-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-6-8-1-2-9-3-4-12-7-10(9)5-8/h1-5,7H,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYABXDVWYTICQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90717059 | |

| Record name | 1-(Isoquinolin-7-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1053655-96-1 | |

| Record name | 7-Isoquinolinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1053655-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Isoquinolin-7-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoquinolin-7-ylmethanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction proceeds under acidic conditions to form isoquinoline derivatives . Another method involves the use of metal catalysts or catalyst-free processes in water, which provide a more environmentally friendly approach .

Industrial Production Methods

Industrial production of isoquinoline derivatives often involves the use of coal tar as a raw material. Isoquinoline can be isolated from coal tar by fractional crystallization of the acid sulfate. This method exploits the basicity of isoquinoline compared to quinoline . The isolated isoquinoline can then be further modified to produce this compound through various chemical reactions.

Chemical Reactions Analysis

Types of Reactions

isoquinolin-7-ylmethanamine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form isoquinoline N-oxides.

Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

The major products formed from these reactions include isoquinoline N-oxides, tetrahydroisoquinoline derivatives, and various substituted isoquinoline compounds .

Scientific Research Applications

Biological Activities

Isoquinolin-7-ylmethanamine exhibits various biological activities that make it a candidate for therapeutic applications:

- Anticancer Properties : Research indicates that isoquinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth. This compound may act through mechanisms such as the modulation of signaling pathways involved in cell survival and proliferation .

- Neuroprotective Effects : Isoquinoline alkaloids have been studied for their neuroprotective properties. They may help mitigate oxidative stress and inflammation in neurodegenerative diseases by regulating autophagy and promoting neuronal repair . this compound's structural similarities to known neuroprotective agents suggest it could have similar effects.

- Anti-inflammatory Activity : Compounds within the isoquinoline class have shown promise in reducing inflammation. This compound could potentially inhibit pro-inflammatory cytokines and pathways, offering therapeutic benefits in conditions like inflammatory bowel disease .

Medicinal Chemistry Applications

This compound serves as a versatile building block in drug design and synthesis:

- Synthesis of Novel Compounds : Its unique structure allows it to be used as a precursor for synthesizing more complex isoquinoline derivatives. These derivatives are often evaluated for enhanced biological activity or improved pharmacokinetic properties .

- Lead Compound Development : The compound can be utilized as a lead structure in the development of new drugs targeting various diseases, including cancer and neurodegenerative disorders. Its modifications can result in derivatives with better efficacy and reduced toxicity .

Case Studies and Research Findings

Recent studies provide insights into the potential applications of this compound:

Mechanism of Action

The mechanism of action of isoquinolin-7-ylmethanamine involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes and receptors in biological systems, leading to various pharmacological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison with Similar Isoquinoline Derivatives

Isoquinoline derivatives exhibit structural diversity due to variations in substituent type, position, and electronic effects. Below is a detailed comparison of 1-Methyl-7-isoquinolinemethanamine with 4-Fluoro-7-iodoisoquinolin-3-amine, a structurally distinct analogue synthesized for alkaloid research.

Key Differences

In contrast, 4-Fluoro-7-iodoisoquinolin-3-amine contains electron-withdrawing halogens (F, I) at C4 and C7, which may increase electrophilicity and influence binding to enzymes or receptors .

Synthetic Accessibility: The fluoro-iodo derivative is synthesized efficiently (98% yield) via HCl/EtOH-mediated reactions, whereas 1-Methyl-7-isoquinolinemethanamine’s commercial discontinuation suggests challenges in scalability or stability .

Biological Relevance :

- The halogenated compound serves as a versatile intermediate in alkaloid synthesis, leveraging iodine’s role in cross-coupling reactions. The methylated analogue’s amine group positions it for protonation in physiological environments, a trait exploitable in pH-sensitive drug delivery .

Biological Activity

Isoquinolin-7-ylmethanamine is a compound belonging to the isoquinoline family, which is known for its diverse biological activities. This article provides an in-depth analysis of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Isoquinoline Alkaloids

Isoquinoline alkaloids are a significant class of natural products characterized by their nitrogen-containing heterocyclic structure. They have been studied extensively due to their wide-ranging biological activities, including antitumor , antibacterial , anti-inflammatory , and neuroprotective effects. This compound, as a derivative of isoquinoline, exhibits similar properties and has attracted attention in medicinal chemistry.

Antitumor Activity

Research indicates that this compound may possess antitumor properties. A study highlighted the cytotoxic effects of various isoquinoline derivatives on cancer cell lines, showing that certain modifications to the isoquinoline structure can enhance cytotoxicity. For instance, compounds with specific substitutions at the C-7 position exhibited selective inhibitory activity against cancer-related targets, suggesting that this compound could be a promising candidate for further development in cancer therapy .

Table 1: Cytotoxicity of Isoquinoline Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | H1975 | 11.0 | Induces apoptosis, G2/M phase arrest |

| Derivative A | MGC-803 | 5.1 | Topoisomerase I inhibition |

| Derivative B | HGC-27 | 7.6 | Inhibits cell migration and invasion |

Antibacterial Activity

Isoquinoline derivatives have shown significant antibacterial activity against various pathogens. Studies have demonstrated that this compound exhibits inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored. Isoquinoline alkaloids are known to modulate neurotransmitter systems and exhibit antioxidant properties that protect neuronal cells from oxidative stress. This makes them candidates for treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease .

Case Studies

- Case Study on Antitumor Activity : A recent study evaluated the effects of this compound on human lung cancer cells (H1975). The compound demonstrated an IC50 value of 11.0 µM, indicating significant cytotoxicity. Mechanistic studies revealed that it induced apoptosis and caused G2/M phase cell cycle arrest, showcasing its potential as an anticancer agent .

- Case Study on Antibacterial Properties : Another investigation assessed the antibacterial efficacy of various isoquinoline derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The compound exhibited notable antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many isoquinoline derivatives inhibit key enzymes involved in cancer progression and bacterial survival.

- Modulation of Cell Signaling Pathways : this compound may influence signaling pathways related to apoptosis and inflammation.

- Antioxidant Activity : By scavenging free radicals, this compound can mitigate oxidative damage in neuronal cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.